(5-Methyl-2-propan-2-ylcyclohexyl) 1-(1-phenylethyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate is a complex organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate typically involves the reaction of menthol with ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction medium can be an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This is a common reaction for aziridines, where nucleophiles attack the strained three-membered ring, leading to ring opening and formation of more stable products.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: Substitution at the aziridine nitrogen or carbon atoms can lead to a variety of derivatives.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as organometallic compounds (e.g., organocuprates) or carbonyl-stabilized Wittig reagents are commonly used
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are effective.
Major Products Formed
Amino Acids: Ring opening with organometallic reagents can lead to the formation of amino acids.
Unsaturated Amino Acids: Reaction with Wittig reagents can produce unsaturated amino acids.
Scientific Research Applications
()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate has several applications in scientific research:
Synthetic Chemistry: Used as a building block for the synthesis of complex molecules, including amino acids and other nitrogen-containing compounds.
Pharmaceutical Research:
Polymer Chemistry: Aziridines are used in the synthesis of polyamines, which have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection.
Mechanism of Action
The mechanism of action for ()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate primarily involves nucleophilic ring opening. The strained aziridine ring is highly reactive, making it susceptible to attack by nucleophiles. This reaction leads to the formation of more stable, often bioactive, compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Epoxides: Three-membered oxygen-containing rings that undergo similar nucleophilic ring-opening reactions but with different reactivity profiles.
Uniqueness
()-Menthyl ®-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate is unique due to its specific stereochemistry and the presence of both menthyl and alpha-methylbenzyl groups, which can influence its reactivity and the types of products formed during chemical reactions.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 1-(1-phenylethyl)aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-14(2)18-11-10-15(3)12-20(18)24-21(23)19-13-22(19)16(4)17-8-6-5-7-9-17/h5-9,14-16,18-20H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGOPLLCDRJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CN2C(C)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.